molecular formula C12H14BBrFIO2 B14028668 2-(5-Bromo-2-fluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(5-Bromo-2-fluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14028668
M. Wt: 426.86 g/mol
InChI Key: FGHHTNCIOZLNAC-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-fluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative. This compound is notable for its unique structure, which includes bromine, fluorine, and iodine atoms attached to a phenyl ring, along with a dioxaborolane group. It is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-fluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Halogenation: The starting material, a phenyl derivative, undergoes halogenation to introduce bromine, fluorine, and iodine atoms at specific positions on the phenyl ring.

    Borylation: The halogenated phenyl derivative is then subjected to borylation using bis(pinacolato)diboron under palladium catalysis to form the dioxaborolane group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-fluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using appropriate reagents.

    Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Base: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.

    Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura cross-coupling, the product is typically a biaryl compound.

Scientific Research Applications

2-(5-Bromo-2-fluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-fluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic acid derivative in cross-coupling reactions. The boron atom in the dioxaborolane group forms a complex with the palladium catalyst, facilitating the transfer of the phenyl group to the coupling partner. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-2-fluoro-3-iodophenyl)boronic acid: Similar structure but lacks the dioxaborolane group.

    (5-Bromo-2-fluoro-3-iodophenyl)methanol: Contains a hydroxyl group instead of the dioxaborolane group.

Uniqueness

2-(5-Bromo-2-fluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the dioxaborolane group, which enhances its reactivity in cross-coupling reactions. This makes it a valuable compound in organic synthesis, offering greater versatility and efficiency compared to similar compounds.

Properties

Molecular Formula

C12H14BBrFIO2

Molecular Weight

426.86 g/mol

IUPAC Name

2-(5-bromo-2-fluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C12H14BBrFIO2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(16)10(8)15/h5-6H,1-4H3

InChI Key

FGHHTNCIOZLNAC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)I)Br

Origin of Product

United States

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